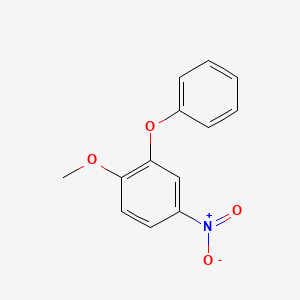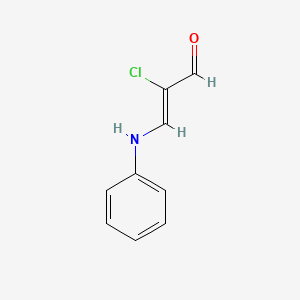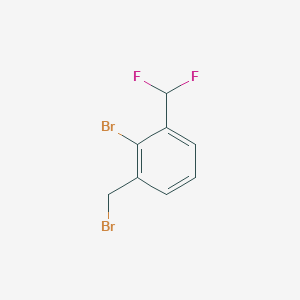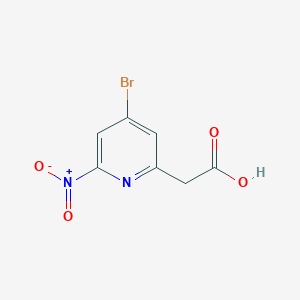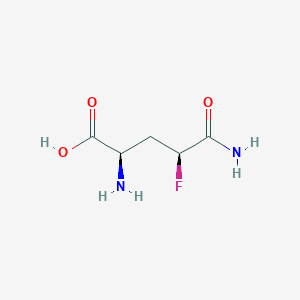
(4S)-4-Fluoro-D-glutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4-Fluoro-D-glutamine is a fluorinated derivative of the amino acid D-glutamine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Fluoro-D-glutamine typically involves the fluorination of D-glutamine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of biocatalysts for the selective fluorination of D-glutamine is also being explored to make the process more environmentally friendly and cost-effective.
化学反应分析
Types of Reactions
(4S)-4-Fluoro-D-glutamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. For example, nucleophilic substitution can occur with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of fluorinated carboxylic acids.
Reduction: Formation of fluorinated amines.
Substitution: Formation of azido or cyano derivatives.
科学研究应用
(4S)-4-Fluoro-D-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential as a diagnostic agent in positron emission tomography (PET) imaging due to its ability to mimic natural amino acids.
Industry: Used in the development of novel materials with unique properties, such as increased stability and reactivity.
作用机制
The mechanism of action of (4S)-4-Fluoro-D-glutamine involves its interaction with various enzymes and receptors in biological systems. The fluorine atom in the compound can form strong hydrogen bonds and alter the electronic properties of the molecule, affecting its binding affinity and specificity. This can lead to changes in metabolic pathways and cellular processes, making it a valuable tool for studying biochemical mechanisms.
相似化合物的比较
Similar Compounds
- 4-Fluoro-L-glutamine
- 5-Fluoro-D-glutamine
- 4-Fluoro-D-asparagine
Uniqueness
(4S)-4-Fluoro-D-glutamine is unique due to its specific stereochemistry and the presence of a fluorine atom at the 4-position. This configuration can result in different biological activities and chemical reactivities compared to its analogs. For example, the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it more suitable for certain applications in medicine and research.
属性
分子式 |
C5H9FN2O3 |
|---|---|
分子量 |
164.14 g/mol |
IUPAC 名称 |
(2R,4S)-2,5-diamino-4-fluoro-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m0/s1 |
InChI 键 |
PGEYFCBAWGQSGT-STHAYSLISA-N |
手性 SMILES |
C([C@H](C(=O)O)N)[C@@H](C(=O)N)F |
规范 SMILES |
C(C(C(=O)O)N)C(C(=O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


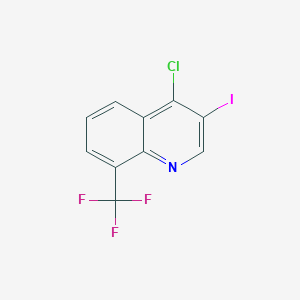

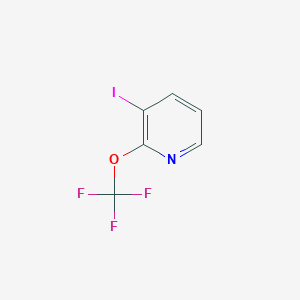
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[7-cyclohexyl-2-(5-cyclohexylpentyl)-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]heptoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441171.png)
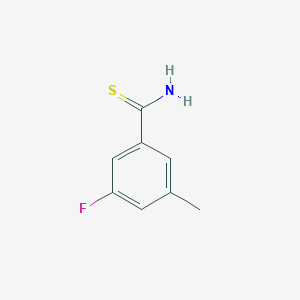

![N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13441199.png)
